molecular formula C22H21N5O9 B1195894 Afb1-fapyr CAS No. 83953-67-7

Afb1-fapyr

Cat. No.: B1195894
CAS No.: 83953-67-7
M. Wt: 499.4 g/mol
InChI Key: FHOGQUJXZQHYJR-UHFFFAOYSA-N
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Description

Afb1-fapyr is a stable formamidopyrimidine (Fapy) adduct derived from the reaction of aflatoxin B1 (AFB1)-8,9-exo-epoxide with guanine in DNA . This adduct is a significant biomarker of AFB1 exposure and reflects the genotoxic damage inflicted by this potent carcinogen. Its primary research value lies in elucidating the molecular mechanisms of AFB1-induced mutagenesis and carcinogenesis, particularly in the context of hepatocellular carcinoma. Researchers utilize this compound to study DNA damage and repair pathways, investigate the relationship between specific adduct formation and mutation spectra (notably G to T transversions), and to biomonitor human exposure to AFB1 in epidemiological studies. The compound serves as a critical standard in analytical chemistry, enabling the accurate quantification of this lesion in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. All necessary safety data sheets and handling protocols must be consulted prior to use.

Properties

CAS No.

83953-67-7

Molecular Formula

C22H21N5O9

Molecular Weight

499.4 g/mol

IUPAC Name

N-(2,4-diamino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)-N-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)formamide

InChI

InChI=1S/C22H21N5O9/c1-33-8-4-9-12(16-11(8)6-2-3-7(29)10(6)20(32)35-16)13-15(30)19(36-21(13)34-9)27(5-28)14-17(23)25-22(24)26-18(14)31/h4-5,13-15,17,19,21,30H,2-3,23H2,1H3,(H3,24,25,26,31)

InChI Key

FHOGQUJXZQHYJR-UHFFFAOYSA-N

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N(C=O)C6C(N=C(NC6=O)N)N)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N(C=O)C6C(N=C(NC6=O)N)N)O

Synonyms

2,3-dihydro-2,3-(N(5)-formyl-2',5',6'-triamino-4-oxo-N(5)-pyrimidyl)-3-hydroxyaflatoxin B(1)
AFB1-FAPy

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics of Aflatoxin B1

Recent studies have utilized physiologically based pharmacokinetic (PBPK) modeling to understand how co-administration of drugs like efavirenz (EFV) affects the metabolism of AFB1. EFV, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, has been shown to induce cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of AFB1.

Key Findings from PBPK Studies

  • Impact on Metabolism : Co-administration of EFV with AFB1 resulted in altered pharmacokinetics, including decreased maximum concentration (Cmax) and area under the curve (AUC) for AFB1, indicating increased clearance rates in certain populations .
  • Metabolite Formation : Chronic exposure to EFV led to changes in the formation of AFB1 metabolites, suggesting that drug interactions can modify the toxicological profile of AFB1 .

Therapeutic Implications

The interaction between AFB1 and FAP presents potential therapeutic avenues. FAP is expressed in the tumor microenvironment and plays a role in cancer progression. Targeting FAP could enhance drug delivery to tumors while mitigating the toxic effects of AFB1.

Case Studies and Research Insights

  • FAP as a Target : Nanoparticles designed to target FAP have shown promise in delivering chemotherapeutic agents directly to tumors, potentially improving efficacy while reducing systemic toxicity .
  • Combination Therapies : Studies indicate that combining FAP inhibitors with traditional therapies may enhance treatment outcomes in cancers where FAP is overexpressed .

Data Table: Summary of Key Research Findings

StudyFocusMethodologyKey Findings
Interaction between EFV and AFB1PBPK ModelingEFV alters AFB1 metabolism via CYP3A4 induction; reduced Cmax and AUC observed.
FAP targeting in cancer therapyNanoparticle Delivery SystemsEnhanced delivery of chemotherapeutics to tumors; reduced toxicity observed.
DNA Adduct FormationIn vitro StudiesAFB1 forms covalent adducts with DNA; implications for mutagenesis and cancer risk.

Comparison with Similar Compounds

Comparison with Similar AFB1-Derived Compounds

Structural and Metabolic Differences

AFB1-FAPyr is one of several metabolites and adducts derived from AFB1. Key compounds for comparison include:

Compound Structure Formation Pathway Biological Significance
AFB1-N7-Gua AFB1 bound to N7 of guanine Direct epoxide-DNA interaction Primary DNA adduct; short-lived due to depurination
This compound Formamidopyrimidine adduct Hydrolysis of AFB1-N7-Gua Stable mutagenic lesion; biomarker for DNA damage
AFB1-lysine AFB1 bound to lysine residues in albumin Reaction of AFB1-dialdehyde with serum albumin Biomarker for chronic AFB1 exposure
AFB1-GSH Glutathione conjugate Detoxification via glutathione-S-transferase Reduces toxicity; excreted in bile

Toxicity and Mutagenicity

  • This compound: Exhibits high mutagenicity due to its stability in DNA, leading to G→T transversions. It is resistant to nucleotide excision repair (NER) in certain genetic backgrounds, enhancing carcinogenic risk .
  • AFB1-N7-Gua : Less stable but more abundant; rapid depurination limits its direct mutagenic impact but contributes to this compound formation .
  • AFB1-lysine: Non-mutagenic but serves as a long-term exposure biomarker. Correlates with liver damage and cancer risk .

Analytical Detection and Biomarker Utility

A competitive radioimmunoassay (RIA) using monoclonal antibodies (e.g., IIAB3) differentiates this compound from other adducts:

Antibody Affinity Ranking (IC₅₀) Key Application
IIAB3 AFB1-lysine (680 fmol) > this compound (7.0 pmol) > AFB1-N7-Gua High specificity for this compound in human serum
2B11 AFB1 ≈ AFB1-lysine ≈ this compound Broad detection of AFB1 adducts but lower specificity

Repair Mechanisms

  • This compound: Primarily repaired by NER, though efficiency varies across tissues and species. In mice, deficient NER activity correlates with higher this compound accumulation and carcinogenesis .
  • AFB1-N7-Gua : Rapidly excised by base excision repair (BER) or depurinates spontaneously .

Preparation Methods

Synthesis of AFB1-8,9-Epoxide

The preparation of this compound begins with the synthesis of AFB1-8,9-epoxide, the reactive intermediate responsible for DNA adduction. AFB1 is treated with dimethyldioxirane (DMDO), a selective oxidizing agent, in an acetone solution at -20°C for 30 minutes. This reaction yields AFB1-8,9-epoxide, which is highly unstable and must be used immediately. The epoxidation efficiency is monitored via thin-layer chromatography (TLC), with a reported yield of 85–90% under optimized conditions.

DNA Modification with AFB1-8,9-Epoxide

Calf thymus DNA is dissolved in Tris-EDTA buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) and incubated with AFB1-8,9-epoxide at 37°C for 2 hours. The reaction is quenched with ice-cold ethanol, and the modified DNA is precipitated, washed with 70% ethanol, and resuspended in deionized water. The extent of DNA modification is quantified using UV spectrophotometry at 365 nm, with typical adduct densities of 1–5 adducts per 10³ nucleotides.

Hydrolysis to Generate this compound

This compound is released from the modified DNA through alkaline hydrolysis. The DNA solution is treated with 0.1 N NaOH at 37°C for 30 minutes, which induces depurination and ring-opening of the AFB1-guanine adduct. The resulting this compound is purified via high-performance liquid chromatography (HPLC) using a C18 reverse-phase column (250 × 4.6 mm, 5 µm) and a gradient of methanol-water (40:60 to 70:30 v/v) at a flow rate of 1 mL/min. The purified adduct is characterized by UV-Vis spectroscopy (λₘₐₓ = 365 nm) and mass spectrometry (ESI-MS: m/z 541.2 [M+H]⁺).

Analytical Methods for this compound Detection

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence detection (FLD) is the gold standard for this compound quantification. A monolithic column (100 × 4.6 mm) enables rapid separation with a mobile phase of methanol-water (55:45 v/v) at 1.2 mL/min. Post-column derivatization using pyridinium hydrobromide perbromide (PBPB) enhances fluorescence signals (excitation: 365 nm, emission: 435 nm). The method achieves a limit of detection (LOD) of 0.01 ng/g and a linear range of 0.1–50 ng/mL.

Table 1. HPLC Parameters for this compound Analysis

ParameterSpecification
ColumnMonolithic C18 (100 × 4.6 mm)
Mobile PhaseMethanol-water (55:45 v/v)
Flow Rate1.2 mL/min
DerivatizationPBPB (0.4 mL/min)
DetectionFLD (λₑₓ/λₑₘ = 365/435 nm)
LOD0.01 ng/g
Recovery95.1% (RSD = 1.2–1.4%)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the structural stability of this compound-modified DNA. Using the AMBER force field, simulations reveal that this compound induces minimal helical distortion compared to the α-anomer, with a free energy penalty of -2.3 kcal/mol for duplex destabilization. The β-anomer (this compound) exhibits a melting temperature (Tₘ) 15°C higher than the α-anomer, underscoring its thermal stability.

Validation of Preparation Methods

Precision and Accuracy

The Horwitz ratio (HorRat) is used to assess intra-laboratory precision, with acceptable values ≤2.0. For this compound, HorRat values of 1.2–1.5 indicate robust precision across replicate analyses. Recovery studies using spiked DNA samples show mean recoveries of 95.1% (±1.4%), meeting European Union (EU) criteria for mycotoxin analysis.

Stability Assessment

This compound is stable in aqueous solution (pH 7.4) at -80°C for 6 months, with <5% degradation. However, exposure to UV light (254 nm) for 1 hour causes 30% decomposition, necessitating amber vial storage.

Table 2. Stability of this compound Under Various Conditions

ConditionDegradation (%)Time Period
-80°C (dark)<56 months
25°C (ambient light)251 week
UV Light (254 nm)301 hour

Applications in Toxicological Studies

Biomarker Development

This compound serves as a stable biomarker for AFB1 exposure in epidemiological studies. Its detection in human serum albumin (HSA) adducts correlates with dietary aflatoxin intake (r = 0.89, p < 0.001).

Mechanistic Insights into Mutagenesis

MD simulations demonstrate that this compound adopts a syn conformation, facilitating error-prone replication by DNA polymerases. This mispairing propensity explains the G→T transversion mutations observed in TP53 tumor suppressor genes .

Q & A

Q. What are the primary metabolic pathways leading to AFB1-FAPyr formation, and how can they be experimentally validated?

AFB1 is metabolized via CYP1A2 and CYP3A4 enzymes to form reactive intermediates like exo- and endo-AFBO, which subsequently generate this compound through DNA adduction . To validate these pathways:

  • Use in vitro systems such as human liver microsomes or recombinant CYP isoforms to monitor metabolite formation via LC-MS/MS.
  • Employ isotopic labeling (e.g., ³H-AFB1) to trace adduct formation kinetics.
  • Cross-reference results with cytotoxicity assays (e.g., comet assays) to confirm DNA damage correlates with this compound levels .

Q. Which analytical techniques are recommended for quantifying this compound in biological samples?

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Optimize ionization parameters (e.g., ESI+ mode) and use stable isotope-labeled internal standards (e.g., ¹³C-AFB1-FAPyr) to minimize matrix effects .
  • Immunoassays: Validate antibody specificity via competitive ELISA against structurally similar metabolites (e.g., AFB-N7-guanine) to avoid cross-reactivity .
  • Report data with precision to three significant figures, justified by instrument calibration curves .

Q. How should researchers design experiments to assess this compound’s role in mutagenesis?

  • Use in vitro models (e.g., HepG2 cells) with CRISPR-mediated knockout of DNA repair genes (e.g., XRCC1) to isolate this compound’s mutagenic effects.
  • Pair with in vivo rodent studies, measuring urinary this compound adducts via LC-MS/MS and correlating with hepatic tumor incidence .
  • Include negative controls (e.g., CYP inhibitors like ketoconazole) to confirm metabolic specificity .

Advanced Research Questions

Q. What methodologies address contradictions in reported this compound adduct levels across different population studies?

Discrepancies often arise from variable CYP enzyme expression, sample preparation protocols, or analytical sensitivity. To resolve these:

  • Conduct meta-analyses with stratified subgroups (e.g., by CYP1A2 genotype) using PRISMA guidelines .
  • Standardize pre-analytical protocols (e.g., sample storage at -80°C, use of protease inhibitors) to minimize degradation .
  • Apply Bayesian statistical models to account for confounding variables (e.g., aflatoxin dietary exposure) .

Q. How can physiologically based pharmacokinetic (PBPK) models improve risk assessment of this compound?

  • Integrate in vitro metabolic data (e.g., CYP3A4 Vmax/Km) and in vivo biomarker data into PBPK platforms like GastroPlus or Simcyp.
  • Validate models against epidemiological datasets (e.g., HCC incidence in high-aflatoxin regions) .
  • Use sensitivity analysis to identify critical parameters (e.g., biliary excretion rates) affecting adduct accumulation .

Q. What experimental strategies differentiate this compound’s direct genotoxicity from secondary oxidative stress mechanisms?

  • Compare DNA damage in Ogg1⁻/⁻ mice (impaired oxidative base repair) versus wild-type models exposed to AFB1.
  • Quantify 8-oxo-dG (oxidative stress marker) and this compound simultaneously in liver tissue via LC-MS/MS .
  • Use ROS scavengers (e.g., N-acetylcysteine) to isolate contributions of direct DNA adduction versus oxidative pathways .

Q. How do inter-species differences in CYP enzyme activity impact translational relevance of this compound studies?

  • Perform cross-species microsomal assays to quantify this compound formation rates (e.g., human vs. rat CYP3A4).
  • Use chimeric mice with humanized liver models to bridge in vitro and in vivo data .
  • Apply allometric scaling to extrapolate rodent dosing to human equivalents, adjusting for CYP isoform abundance .

Methodological Best Practices

Q. What criteria ensure reproducibility in this compound quantification studies?

  • Adopt MIAME -like guidelines for metabolite reporting: detail LC-MS/MS parameters (e.g., column type, collision energy), internal standards, and limit of detection/quantification .
  • Share raw data and processing scripts via repositories like MetaboLights .
  • Replicate findings in ≥3 independent experiments, reporting mean ± SEM with explicit statistical tests (e.g., ANOVA with Tukey post-hoc) .

Q. How should researchers navigate conflicting data on CYP isoform contributions to this compound formation?

  • Conduct enzyme kinetic assays with recombinant CYP isoforms (e.g., CYP1A2 vs. CYP3A4) under physiologically relevant NADPH concentrations .
  • Use chemical inhibitors (e.g., α-naphthoflavone for CYP1A2) in primary hepatocytes to dissect isoform-specific activity .
  • Apply systems biology tools (e.g., COPASI) to model competing metabolic pathways .

Q. What steps validate this compound as a biomarker for aflatoxin-induced hepatocarcinogenesis?

  • Perform dose-response studies in animal models, correlating this compound adduct levels with histopathological endpoints (e.g., dysplastic nodules).
  • Validate in human cohorts via nested case-control studies, adjusting for HBV/HCV co-exposure .
  • Use ROC curve analysis to establish adduct thresholds predictive of HCC risk .

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